2-Amino-5-(3-methyl-2-pyrazinyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-methyl-2-pyrazinyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methyl-2-pyrazinyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-pyrazinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methyl-2-pyrazinyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of N-substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(3-methyl-2-pyrazinyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methyl-2-pyrazinyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylpyrazin-2-yl)ethanone
- 5-Acetylpyrazine-2-carbonitrile
- 1-(3-Ethylpyrazin-2-yl)ethanone
Comparison
Compared to these similar compounds, 2-Amino-5-(3-methyl-2-pyrazinyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H7N5S |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
5-(3-methylpyrazin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N5S/c1-4-5(10-3-2-9-4)6-11-12-7(8)13-6/h2-3H,1H3,(H2,8,12) |
InChI Key |
VUDAJOBFGCZXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2=NN=C(S2)N |
Origin of Product |
United States |
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